molecular formula C11H11ClO2 B2484252 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one CAS No. 1564967-53-8

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one

Cat. No. B2484252
CAS RN: 1564967-53-8
M. Wt: 210.66
InChI Key: NFHFVEYXZQFLCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one often involves Claisen-Schmidt condensation reactions, providing insights into the compound's chemical reactivity and potential modifications (Posinasetty et al., 2023). Additionally, the preparation of benzofuran derivatives through cyclization and dehydrogenation strategies highlights the versatility of synthetic approaches (Bellur & Langer, 2005).

Molecular Structure Analysis

Molecular structure analysis of benzofuran derivatives reveals coplanarity between the benzofuran ring system and the carbonyl group, indicating a syn position relative to the O atom of the benzofuran ring and the Cl atom. This structural arrangement facilitates π–π interactions and C—H⋯O contacts, contributing to the molecule's stability and reactivity (Kozakiewicz et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives are characterized by their ability to undergo various reactions, including cyclization, dehydrogenation, and Claisen-Schmidt condensation. These reactions underline the compound's utility in synthesizing a wide range of chemical entities with potential biological activities (Posinasetty et al., 2023).

Physical Properties Analysis

The analysis of physical properties, such as crystallinity and molecular interactions, is crucial for understanding the compound's behavior in different environments. For instance, the crystalline structure of benzofuran derivatives is often stabilized by aromatic π–π interactions and intermolecular C—H⋯O hydrogen bonds, which are essential for predicting the compound's solubility, stability, and reactivity (Choi et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by their molecular structure, which facilitates various chemical reactions and interactions. These properties are pivotal in exploring the compound's potential as a precursor for pharmaceuticals and other chemical entities with specific biological activities (Bellur & Langer, 2005).

Scientific Research Applications

Natural Sources and Bioactivity

Benzofuran compounds, including 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one, are ubiquitous in nature and exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential as natural drug lead compounds has attracted significant attention, with novel benzofuran derivatives being explored for their therapeutic potential, including anti-hepatitis C virus activity and as anticancer agents. Novel methods for constructing benzofuran rings have enhanced the synthesis of complex benzofuran derivatives, contributing to drug discovery and development (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives have emerged as promising structures for antimicrobial therapy. Their unique structural features and wide range of biological activities make them suitable candidates for drug discovery, particularly in the search for efficient antimicrobial agents. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis. This versatility indicates the potential for benzofuran compounds in developing new drugs for microbial diseases (Hiremathad et al., 2015).

Pharmacological Profiles

Beyond antimicrobial activity, benzofuran derivatives display a broad spectrum of pharmacological properties. They have been associated with actions such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker activities. The diverse biological activities of benzofurans and their derivatives underscore their significance in medicinal chemistry research, highlighting their potential across various disease conditions (Dighe et al., 2015).

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may interact with their targets in a way that modulates these targets’ functions . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication, among others.

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Benzofuran derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a range of potential impacts at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-10(13)9-6-8(12)5-7-3-4-14-11(7)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHFVEYXZQFLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC2=C1OCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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